9H-Imidazo[4,5-F]quinazoline

Fluorescent Probes Enzyme Substrate Dimensionality Adenosine Deaminase

9H-Imidazo[4,5-F]quinazoline (CAS 25886-04-8, molecular formula C₉H₆N₄, molecular weight 170.17 g/mol) is the parent, unsubstituted heterocycle of the angular [4,5-f] imidazoquinazoline series. This scaffold is formally derived from the fusion of an imidazole ring onto the 'f' face of a quinazoline nucleus, producing an angular (non-linear) tricyclic topology that is topologically and electronically distinct from its linear [4,5-g] regioisomer.

Molecular Formula C9H6N4
Molecular Weight 170.17 g/mol
CAS No. 25886-04-8
Cat. No. B13953787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-Imidazo[4,5-F]quinazoline
CAS25886-04-8
Molecular FormulaC9H6N4
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESC1C2=C3C(=NC=N3)C=CC2=NC=N1
InChIInChI=1S/C9H6N4/c1-2-8-9(13-5-12-8)6-3-10-4-11-7(1)6/h1-2,4-5H,3H2
InChIKeyLIOVKJZZRREQQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9H-Imidazo[4,5-F]quinazoline (CAS 25886-04-8): Sourcing and Baseline Identity for the Angular Imidazoquinazoline Scaffold


9H-Imidazo[4,5-F]quinazoline (CAS 25886-04-8, molecular formula C₉H₆N₄, molecular weight 170.17 g/mol) is the parent, unsubstituted heterocycle of the angular [4,5-f] imidazoquinazoline series . This scaffold is formally derived from the fusion of an imidazole ring onto the 'f' face of a quinazoline nucleus, producing an angular (non-linear) tricyclic topology that is topologically and electronically distinct from its linear [4,5-g] regioisomer [1]. The compound serves as the core structural template upon which amino, thio, oxo, and ribosyl substituents have been installed to generate tool compounds, fluorescent probes, and enzyme inhibitors [1][2].

Angular [4,5-f] scaffold template — parent heterocycle for constructing amino, thio, oxo, and ribosyl-substituted tool compounds and fluorescent probes.
Enzyme active-site dimensional probing — angular topology imposes steric constraints distinct from linear [4,5-g] regioisomers for purine-utilizing enzyme studies.
Label-free fluorescence detection — the 9-amino derivative supports direct fluorescence readouts without external fluorophore conjugation.Scaffold identity confirmation: CAS 25886-04-8 ensures angular [4,5-f] geometry.

9H-Imidazo[4,5-F]quinazoline: Why Regioisomeric and Heterocyclic Substitution Is Not Permissible


The angular [4,5-f] ring fusion geometry is the primary determinant of molecular recognition, and cannot be interchanged with linear [4,5-g] or alternative [4,5-h] imidazoquinazolines without profound loss of biological or photophysical fidelity. In a systematic biochemical evaluation of stretched-out adenine analogs, the 9-aminoimidazo[4,5-f]quinazoline (angular) derivative and its 6-aminoimidazo[4,5-h] counterpart were both found to be refractory to adenosine deaminase, whereas the linear 8-aminoimidazo[4,5-g] regioisomer served as an efficient substrate [1]. Similarly, in EGFR tyrosine kinase inhibition, the angular imidazo[4,5-f]quinazoline series proved markedly less potent (no detectable sub-nanomolar IC₅₀) than the linear imidazo[4,5-g]quinazoline analog (IC₅₀ = 0.008 nM), demonstrating that regioisomeric geometry directly dictates target engagement potency [2]. Procurement of the correct [4,5-f] angular scaffold is therefore essential for any project predicated on angular topology-dependent recognition, fluorescence properties, or selective enzyme probing.

Target 9H-Imidazo[4,5-F]quinazoline Angular topology; fluorescent 9-amino derivative; refractory to adenosine deaminase.
Substitute Imidazo[4,5-g]quinazoline (linear) Non-fluorescent; efficient adenosine deaminase substrate. Regioisomeric geometry may not transfer fluorescence or enzyme recognition profiles.
Target [4,5-f] Angular scaffold Slow xanthine oxidase oxidation; no nucleoside phosphorylase cleavage. Supports dimensional enzyme probing.
Substitute Imidazo[4,5-h]quinazoline (angular) Also refractory to adenosine deaminase but lacks reported fluorescence. Enzyme recognition context may differ.
EGFR kinase inhibition potency may shift by >1000-fold between angular [4,5-f] and linear [4,5-g] scaffolds — direct substitution without regioisomer verification may alter target-engagement context.

9H-Imidazo[4,5-F]quinazoline: Quantitative Differential Evidence Against Closest Analogs


Differential Fluorescence Properties: 9-Aminoimidazo[4,5-f]quinazoline vs. Linear [4,5-g] and Angular [4,5-h] Regioisomers

The 9-amino derivative of 9H-imidazo[4,5-F]quinazoline exhibits potentially useful fluorescence properties, whereas the isomeric 8-aminoimidazo[4,5-g]quinazoline (linear) and 6-aminoimidazo[4,5-h]quinazoline (angular) derivatives do not share this characteristic [1]. The angular [4,5-f] compound (designated prox-benzoadenine) and the [4,5-h] isomer (dist-benzoadenine) were both refractory to adenosine deaminase, while the linear [4,5-g] isomer was an efficient substrate, undergoing deamination at a rate comparable to adenosine itself [1].

Fluorescence & ADA substrate activity
Head-to-head
Angular [4,5-f]: fluorescent, ADA-refractory. Linear [4,5-g]: non-fluorescent, efficient ADA substrate (rate ~adenosine). Angular [4,5-h]: ADA-refractory, non-fluorescent.
Supports label-free assay detection unique to [4,5-f] scaffold.
Fluorescence characterization and ADA enzyme assay; J. Am. Chem. Soc. 1976.
Fluorescent Probes Enzyme Substrate Dimensionality Adenosine Deaminase

Regioisomeric Selectivity in EGFR Inhibition: Angular [4,5-f] versus Linear [4,5-g] Imidazoquinazolines

In a comprehensive structure-activity study of fused tricyclic quinazoline EGFR inhibitors, the linear imidazo[4,5-g]quinazoline (compound 8) achieved an IC₅₀ of 0.008 nM for inhibition of EGFR-mediated phosphorylation, whereas the corresponding angular [4,5-f] imidazoquinazoline series was explicitly noted as 'much less effective' with no sub-nanomolar activity detected [1]. This demonstrates that the angular [4,5-f] scaffold confers fundamentally different kinase inhibition properties compared to the linear [4,5-g] regioisomer.

EGFR inhibition IC₅₀
Cross-study comparable
Linear [4,5-g]: IC₅₀ = 0.008 nM. Angular [4,5-f]: no sub-nanomolar activity; reported as much less effective.
Regioisomeric geometry directly dictates target-engagement potency context.
EGFR phosphorylation assay; PLC-γ1 substrate; J. Med. Chem. 1996.
EGFR Tyrosine Kinase ATP-Competitive Inhibitors Cancer

Angular vs. Linear Geometry in Enzyme Active Site Discrimination

The angular [4,5-f] imidazoquinazoline scaffold (as prox-benzohypoxanthine) is oxidized by xanthine oxidase at a slow relative rate to produce the corresponding benzoxanthine and benzouric acid, whereas the linear [4,5-g] isomer (lin-benzohypoxanthine) is oxidized efficiently [1]. Furthermore, nucleoside phosphorylase does not promote glycosidic cleavage of the angular lin-benzoinosine, and adenine phosphoribosyltransferase does not accept any of the benzoadenines (including the angular [4,5-f] derivative) as substrates [1].

Enzyme active-site discrimination
Head-to-head
Angular [4,5-f]: slow xanthine oxidase oxidation; no nucleoside phosphorylase cleavage; not accepted by APRT. Linear [4,5-g]: efficient oxidation; accepted as substrate.
Supports dimensional enzyme active-site constraint mapping.
Xanthine oxidase, nucleoside phosphorylase, APRT assays; J. Am. Chem. Soc. 1976.
Enzyme Dimensional Probing Xanthine Oxidase Nucleoside Phosphorylase

Adenosine A₁ and A₂ Receptor Binding Affinity of an Imidazo[4,5-f]quinazoline Dione Derivative

A 6,8-dimethyl-1,6-dihydro-imidazo[4,5-f]quinazoline-7,9-dione derivative exhibits measurable binding affinity at rat adenosine A₁ and A₂ receptors, with Kᵢ values of 13.4 µM and 17.9 µM respectively [1]. These values place the imidazo[4,5-f]quinazoline dione in the low micromolar affinity range for adenosine receptors, providing a quantitative baseline for the scaffold's interaction with this therapeutically relevant GPCR family.

Adenosine A₁/A₂ binding
Class-level inference
Kᵢ (A₁) = 13,400 nM; Kᵢ (A₂) = 17,900 nM for a 6,8-dimethyl-dione derivative of the [4,5-f] scaffold.
Provides low-micromolar baseline for GPCR ligand optimization on this scaffold.
Radioligand binding; rat brain membranes; BindingDB / ChEMBL curated.
Adenosine Receptors GPCR Binding Neuropharmacology

9H-Imidazo[4,5-F]quinazoline: Optimal Application Scenarios Based on Quantitative Evidence


Fluorescence-Based Biochemical Assay Development Using the Angular [4,5-f] Scaffold

The intrinsic fluorescence of 9-aminoimidazo[4,5-f]quinazoline, demonstrated in the foundational benzopurine study [1], positions this scaffold as a label-free probe for monitoring enzyme activity, ligand binding, or cellular uptake. Unlike the non-fluorescent linear [4,5-g] regioisomer, the angular [4,5-f] system enables direct fluorescence polarization, FRET, or microscopy-based readouts without conjugation to external fluorophores.

Enzyme Active Site Dimensional Probing with Angular Substrate Analogs

The differential substrate behavior of angular [4,5-f] versus linear [4,5-g] imidazoquinazolines with adenosine deaminase, xanthine oxidase, and nucleoside phosphorylase [1] makes this scaffold uniquely suited for mapping dimensional constraints of purine-utilizing enzyme active sites. The angular geometry imposes a lateral 'stretch' of 2.4 Å relative to natural purines, enabling systematic investigation of active site architecture.

Selective Kinase Inhibitor Design Requiring Angular Topology

The >1000-fold potency differential between linear and angular imidazoquinazolines in EGFR inhibition [2] demonstrates that the [4,5-f] scaffold occupies a distinct chemical space within the kinase inhibitor pharmacophore landscape. This differential selectivity profile can be exploited to design kinase probes with unique target selectivity fingerprints distinct from those accessible with linear quinazoline-based inhibitors.

Adenosine Receptor Ligand Optimization Starting from a Defined Micromolar Baseline

The imidazo[4,5-f]quinazoline-7,9-dione scaffold exhibits Kᵢ values of 13.4–17.9 µM at adenosine A₁ and A₂ receptors [3], providing a quantitative starting point for medicinal chemistry optimization. Structure-activity relationship campaigns can systematically modify the scaffold to improve affinity and selectivity toward specific adenosine receptor subtypes relevant to inflammation, CNS disorders, or cardiovascular indications.

Application
Selection Property
Validation Focus
Label-free fluorescence assay development
Angular [4,5-f] scaffold with intrinsic 9-amino fluorescence
Fluorescence polarization or FRET readout verification vs. non-fluorescent linear regioisomer
Enzyme active-site dimensional probing
Angular topology producing steric constraints distinct from linear scaffolds
Substrate activity comparison with adenosine deaminase, xanthine oxidase, and nucleoside phosphorylase
Selective kinase inhibitor design
Regioisomer-specific target-engagement context; angular vs. linear pharmacophore space
Kinase panel selectivity fingerprint review relative to linear quinazoline inhibitors
Adenosine receptor ligand optimization
Low-micromolar A₁/A₂ affinity baseline from [4,5-f] dione scaffold
Structure-activity relationship campaigns; affinity and subtype-selectivity endpoint review
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